(3Z)-3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine
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Overview
Description
(3Z)-3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine is a chemical compound that features a piperidine ring substituted with a boron-containing group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine typically involves the reaction of piperidine derivatives with boron-containing reagents. One common method includes the use of tetramethyl-1,3,2-dioxaborolane as a boron source. The reaction conditions often require a base, such as sodium hydride, and an appropriate solvent like tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
(3Z)-3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form boronic acids or boronate esters.
Reduction: Reduction reactions can convert the boron-containing group to a different oxidation state.
Substitution: The boron group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halides or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility in synthesis.
Scientific Research Applications
(3Z)-3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound’s boron-containing group can interact with biological molecules, making it a candidate for drug development.
Material Science: It can be used in the development of new materials with unique properties.
Catalysis: The compound may act as a catalyst or catalyst precursor in various chemical reactions.
Mechanism of Action
The mechanism of action of (3Z)-3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine involves its interaction with molecular targets through its boron-containing group. This group can form reversible covalent bonds with nucleophiles, such as hydroxyl or amino groups, in biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Boronic Acids: Compounds like phenylboronic acid share the boron-containing group but differ in their overall structure and reactivity.
Boronate Esters: These compounds have similar boron groups but different organic frameworks.
Piperidine Derivatives: Other piperidine-based compounds may have different substituents, leading to varied chemical and biological properties.
Uniqueness
(3Z)-3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine is unique due to its specific combination of a piperidine ring and a boron-containing group
Properties
Molecular Formula |
C12H22BNO2 |
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Molecular Weight |
223.12 g/mol |
IUPAC Name |
(3Z)-3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine |
InChI |
InChI=1S/C12H22BNO2/c1-11(2)12(3,4)16-13(15-11)8-10-6-5-7-14-9-10/h8,14H,5-7,9H2,1-4H3/b10-8- |
InChI Key |
UQEQCMGUFUZYKQ-NTMALXAHSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C\2/CCCNC2 |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=C2CCCNC2 |
Origin of Product |
United States |
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